molecular formula C18H26N2O3 B5848084 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No.: B5848084
M. Wt: 318.4 g/mol
InChI Key: OLBCDTHFPKMXLC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine (known as CPP) is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CPP is a piperazine derivative that has been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.

Mechanism of Action

CPP acts as a competitive antagonist at the glycine-binding site of the 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine receptor, which is required for the activation of the receptor by the neurotransmitter glutamate. By blocking the glycine-binding site, CPP reduces the activity of the this compound receptor and modulates its function.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity, improving cognitive function, and reducing anxiety and depression-like behaviors in animal models. CPP has also been shown to have neuroprotective effects in models of ischemic brain injury and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a pharmacological tool for scientific research, including its high potency and selectivity for the glycine-binding site of the 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine receptor. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several potential future directions for research involving CPP, including investigating its effects on other neurotransmitter systems and exploring its potential as a therapeutic agent for neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of CPP on brain function and behavior.

Synthesis Methods

CPP can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoic acid with cyclopentylamine, followed by the coupling reaction with piperazine and subsequent purification steps.

Scientific Research Applications

CPP has been widely used as a pharmacological tool in scientific research to study the role of 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine receptors in various physiological and pathological conditions. CPP has been shown to enhance this compound receptor-mediated synaptic transmission and long-term potentiation, which are important mechanisms underlying learning and memory processes.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-16-8-7-14(13-17(16)23-2)18(21)20-11-9-19(10-12-20)15-5-3-4-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCDTHFPKMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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